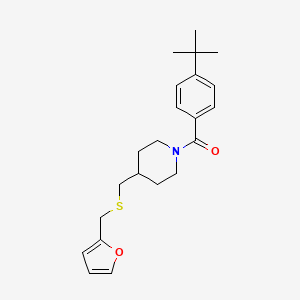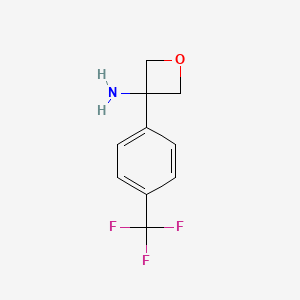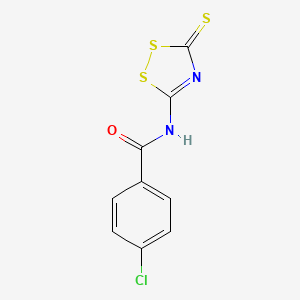
(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, also known as 4-Hydroxychalcone, is a naturally occurring flavonoid that is found in various plants. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis and Antitumor Activity
Chemoenzymatic synthesis using lipase-catalyzed resolution has led to the discovery of novel derivatives with significant antitumor activity. These compounds, including enantiomerically pure forms, have shown effectiveness in inhibiting tumor cell growth in vitro, specifically against human neuroblastoma and lung carcinoma cell lines. This approach highlights the therapeutic potential of these compounds in cancer treatment (Nagarapu et al., 2011).
Antiproliferative Evaluation Against Cancer Cells
Studies on 3-phenylquinolinylchalcone derivatives, closely related to the queried compound, have demonstrated antiproliferative activities. These studies identified lead compounds active against non-small cell lung cancers and breast cancers, indicating the role of these derivatives in developing new cancer therapies. The mechanisms include cell cycle arrest and activation of apoptosis pathways (Tseng et al., 2013).
Novel Derivatives as Anticancer Agents
The synthesis and evaluation of novel quinolin-2-one derivatives have shown promising anticancer activity against specific cell lines, suggesting the potential of these compounds as anticancer agents. The research focuses on the development of these derivatives through nucleophilic addition and their in vitro efficacy against cancer cell lines, providing insights into their therapeutic potential (Desai et al., 2017).
Psychopharmacological Activity
Investigations into the psychopharmacological activity of quinolin-2-one derivatives highlight their antidepressant effects. The synthesis involves the Mannich reaction and molecular docking studies, with specific compounds showing potent antidepressant activity in preclinical models. This research avenue explores the psychiatric applications of these compounds (Emmie de et al., 2019).
Antitubercular Evaluation
The development of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones through catalyzed condensation has opened new pathways for antitubercular agents. These compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis, with some showing significant efficacy. The findings contribute to the search for new treatments against tuberculosis (Kantevari et al., 2011).
Eigenschaften
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-16-10-6-14(7-11-16)18(21)12-9-15-8-5-13-3-1-2-4-17(13)19-15/h1-12,20H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEKRMLPVTWKTN-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)
![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)




![N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)


![2-chloro-6-fluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2520167.png)